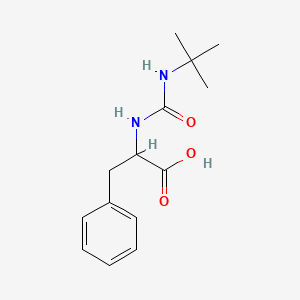

N-(tert-butylcarbamoyl)phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butylcarbamoyl)phenylalanine, also known as Boc-phenylalanine, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties.

科学的研究の応用

Biosynthesis and Metabolic Utilization in Plants

N-(tert-butylcarbamoyl)phenylalanine plays a significant role in the biosynthesis and metabolic pathways in plants, particularly in conifers. The amino acid phenylalanine serves as a critical metabolic node, intertwining primary and secondary metabolism. It acts as a protein building block and a precursor for numerous plant compounds essential for reproduction, growth, development, and defense against stress. This includes its role in the biosynthesis of phenylpropanoids, significant for wood formation and biotic interactions, highlighting its importance in carbon channeling from photosynthesis (M. Pascual et al., 2016).

Molecular Recognition and Binding Affinity

The synthetic receptor cucurbit[7]uril demonstrates molecular recognition capabilities for phenylalanine derivatives, indicating the potential of N-(tert-butylcarbamoyl)phenylalanine and its analogs in developing affinity tags for biochemical applications. Notably, the placement of tert-butyl and aminomethyl groups significantly enhances binding affinity, providing insights into the design of high-affinity binding systems for peptides and amino acids (Leigh A. Logsdon et al., 2011).

Biotechnological Synthesis

The engineered Escherichia coli aspartate aminotransferase demonstrates the biotechnological synthesis capability of N-(tert-butylcarbamoyl)phenylalanine analogs. This enzymatic process highlights its potential as a building block for angiotensin-converting enzyme inhibitors, showcasing the feasibility of simultaneous production of valuable amino acid derivatives through metabolic engineering (H. Lo et al., 2009).

NMR Spectroscopy in Protein Studies

The introduction of amino acids with tert-butyl and trimethylsilyl groups, such as N-(tert-butylcarbamoyl)phenylalanine, into proteins facilitates site-selective studies by NMR spectroscopy. This application underscores the versatility of these amino acids in enhancing our understanding of protein structure and dynamics, providing a tool for detailed biophysical analyses of proteins (Choy-Theng Loh et al., 2018).

Enhancing L-Phenylalanine Production

Research focusing on the in vitro multi-enzyme reaction system provides insights into optimizing L-phenylalanine production, a precursor to N-(tert-butylcarbamoyl)phenylalanine. This study illustrates the potential for metabolic pathway optimization to enhance yield, offering a basis for further genetic and enzymatic strategies to improve production efficiency (D. Ding et al., 2016).

特性

IUPAC Name |

2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBGFPVRVBCWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butylcarbamoyl)phenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)